(4Z)-4-(3,4-diethoxybenzylidene)-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
4-[(Z)-1-(3,4-Diethoxyphenyl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5-one is a complex organic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes an oxazole ring substituted with diethoxyphenyl and iodophenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(3,4-Diethoxyphenyl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5-one typically involves a multi-step process. One common method includes the condensation of 3,4-diethoxybenzaldehyde with 3-iodoaniline to form an intermediate Schiff base. This intermediate is then cyclized in the presence of an appropriate catalyst, such as acetic anhydride, to yield the desired oxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(3,4-Diethoxyphenyl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Z)-1-(3,4-Diethoxyphenyl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(3,4-Diethoxyphenyl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
- 4-[(3,4-Dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one
Uniqueness
4-[(Z)-1-(3,4-Diethoxyphenyl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5-one is unique due to the presence of both diethoxy and iodophenyl groups, which impart distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C20H18INO4 |
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Molecular Weight |
463.3 g/mol |
IUPAC Name |
(4Z)-4-[(3,4-diethoxyphenyl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H18INO4/c1-3-24-17-9-8-13(11-18(17)25-4-2)10-16-20(23)26-19(22-16)14-6-5-7-15(21)12-14/h5-12H,3-4H2,1-2H3/b16-10- |
InChI Key |
RSPBXJLDLCIAHP-YBEGLDIGSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)I)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)I)OCC |
Origin of Product |
United States |
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